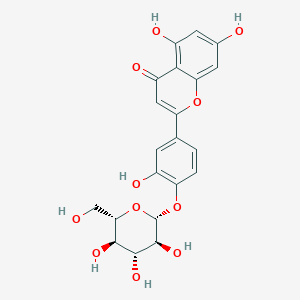
Juncein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juncein is a flavonoid glycoside isolated from the leaves of the plant Callicarpa nudiflora, which belongs to the family Verbenaceae. This compound is known for its various biological activities, including antimicrobial, anti-inflammatory, and hemostatic properties. This compound is one of the several flavonoids that contribute to the medicinal value of Callicarpa nudiflora, which has been used in traditional Chinese medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of juncein typically involves the extraction from plant material rather than synthetic chemical routes. The leaves of Callicarpa nudiflora are collected, dried, and then subjected to solvent extraction. The process involves the following steps:
Extraction: The dried leaves are reflux-extracted with 70% ethanol.
Partitioning: The ethanol extract is evaporated under vacuum to yield a residue, which is then partitioned with petroleum ether, ethyl acetate, and n-butanol successively.
Chromatography: The ethyl acetate fraction is subjected to column chromatography using silica gel and Sephadex LH-20 to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves:
Bulk Extraction: Large quantities of dried leaves are extracted using industrial-scale reflux extractors.
Fractionation: The crude extract is fractionated using large-scale partitioning techniques.
Purification: High-performance liquid chromatography (HPLC) or preparative chromatography is used to purify this compound from other flavonoids and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Juncein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of methylated or acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base, while acetylation can be done using acetic anhydride.
Major Products:
Oxidation Products: Quinones and other oxidized flavonoid derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Methylated and acetylated flavonoid derivatives.
Applications De Recherche Scientifique
Juncein has a wide range of scientific research applications:
Chemistry: this compound is studied for its structural properties and reactivity, contributing to the understanding of flavonoid chemistry.
Biology: It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: this compound is explored for its potential therapeutic effects, such as wound healing, anti-cancer, and cardiovascular benefits.
Industry: The compound is used in the development of natural health products and cosmetics due to its bioactive properties.
Mécanisme D'action
Juncein can be compared with other flavonoid glycosides such as luteoloside and dracocephaloside:
Luteoloside: Similar to this compound, luteoloside has anti-inflammatory and antioxidant properties but differs in its specific molecular structure and potency.
Dracocephaloside: This compound shares antimicrobial and anti-inflammatory activities with this compound but has a distinct glycoside moiety.
Uniqueness of this compound: this compound’s unique combination of biological activities and its specific structural features make it a valuable compound for research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- Luteoloside
- Dracocephaloside
- Apigenin
- Luteolin
Juncein stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a compound of significant interest in various fields of scientific research.
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m0/s1 |
Clé InChI |
UHNXUSWGOJMEFO-RQUKQETFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



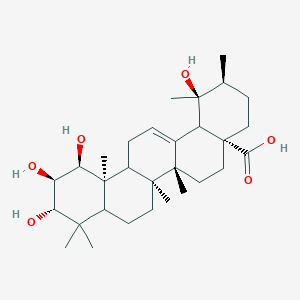
![propan-2-yl (E)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855694.png)
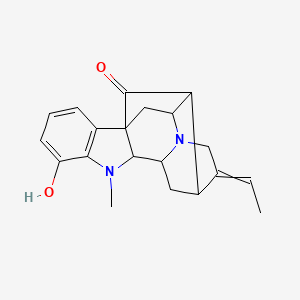
![(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855707.png)
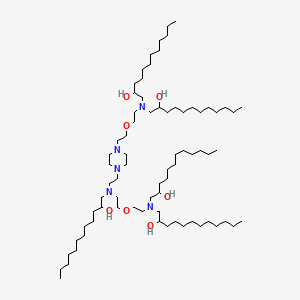
![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
![propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855734.png)
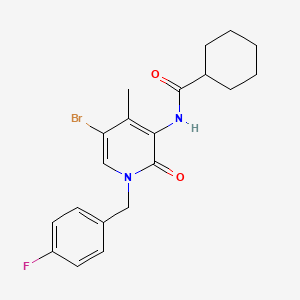
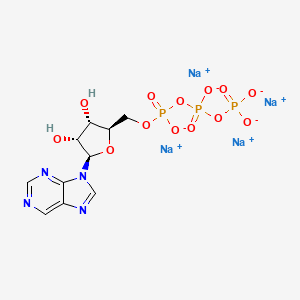
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
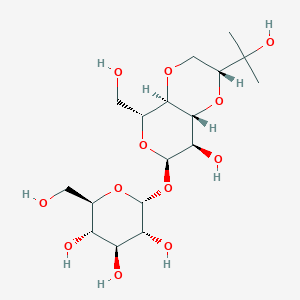
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
